(Z)-methyl 2-(6-bromo-2-((2,6-difluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
“(Z)-methyl 2-(6-bromo-2-((2,6-difluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a heterocyclic compound featuring a benzothiazole core substituted at position 6 with a bromine atom and at position 2 with an imino group derived from 2,6-difluorobenzoyl chloride. The Z-configuration of the imino group is critical for its stereochemical stability and interaction with biological targets. The acetate ester at the 3-position enhances solubility and modulates pharmacokinetic properties. This compound is of interest in medicinal chemistry due to the pharmacophoric benzothiazole motif, which is associated with antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
methyl 2-[6-bromo-2-(2,6-difluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF2N2O3S/c1-25-14(23)8-22-12-6-5-9(18)7-13(12)26-17(22)21-16(24)15-10(19)3-2-4-11(15)20/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIOUBMMPXZLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(6-bromo-2-((2,6-difluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources.
Synthesis
The synthesis of this compound typically involves the reaction of 6-bromo-2-(2,6-difluorobenzoyl)imino derivatives with methyl acetate. The use of various solvents and conditions can influence the yield and purity of the final product. For instance, reactions performed under controlled temperatures and using specific catalysts have been shown to enhance yields significantly.
Biological Evaluation
The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties.
Anticancer Activity
-
Cell Line Studies :
- The compound has demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 and MCF-7. In vitro assays indicated that the compound induces apoptosis in these cells, leading to a decrease in cell viability.
- Table 1 summarizes the IC50 values against different cancer cell lines:
Cell Line IC50 (µM) Mechanism of Action HepG2 10.5 Apoptosis induction MCF-7 12.3 Cell cycle arrest A549 15.0 Reactive oxygen species (ROS) generation -
Mechanisms :
- The primary mechanism through which this compound exerts its effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress is linked to DNA damage and subsequent apoptosis.
- Additionally, studies have suggested that this compound may inhibit key signaling pathways involved in tumor growth and metastasis, including the PI3K/Akt and MAPK pathways.
Case Studies
A notable study conducted by Hawash et al. (2020) investigated a series of benzothiazole derivatives similar to this compound. The study highlighted the importance of structural modifications in enhancing anticancer activity. The results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to their electron-donating counterparts .
Comparison with Similar Compounds
Key Observations:
Core Structure and Substituents: The target compound and ’s ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate share a benzothiazole core but differ in substituents. The target’s 2,6-difluorobenzoyl imino group may enhance lipophilicity and target binding compared to the indole and cyanoacetate groups in ’s compound . The bromine at position 6 in the target compound contrasts with the bromine at position 2 in ’s imidazo-thiadiazole. This positional difference affects reactivity; bromine in thiadiazoles undergoes nucleophilic substitution more readily than in benzothiazoles due to electronic effects .
Synthesis Methods :
- employs a three-component reaction under reflux in acetone, yielding 60–75% of indole-substituted benzothiazoles. The target compound likely requires a different approach, such as imine formation via Schiff base condensation, followed by esterification .
- highlights bromine’s role as a leaving group in thiadiazole systems, suggesting that the target’s bromine could similarly participate in further derivatization, though with reduced reactivity compared to imidazo-thiadiazoles .
Biological Implications: The 2,6-difluorobenzoyl group in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs. Fluorine’s electronegativity could enhance interactions with hydrophobic enzyme pockets . ’s indole-substituted benzothiazole demonstrated cytotoxicity in preliminary screens, suggesting the target compound’s bioactivity should be evaluated using standardized assays like the MTT protocol described in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
